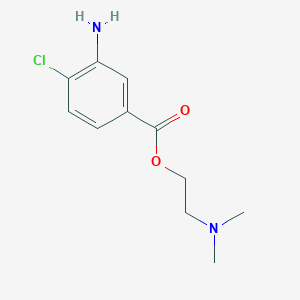
Clormecaine
概要
説明
クロルメカインは、科学研究や産業における多岐にわたる用途で知られる化学化合物です。主に局所麻酔薬として使用され、化学、生物学、医学など、さまざまな分野における可能性について研究されています。この化合物のユニークな特性は、研究者や専門家にとって貴重なツールとなっています。
準備方法
合成経路と反応条件: クロルメカインは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、特定の前駆体を制御された条件下で反応させることです。 合成経路には、通常、逆相高速液体クロマトグラフィー(HPLC)法における移動相としてアセトニトリル、水、リン酸を使用することが含まれます 。質量分析(MS)対応の用途では、リン酸をギ酸に置き換えます。
工業生産方法: 工業的な環境では、クロルメカインの生産にはスケーラブルな液体クロマトグラフィー法が用いられます。これらの方法は、不純物を分離し、最終製品の純度を保証するために設計されています。高度なクロマトグラフィー技術を使用することで、効率的かつ高収率のクロルメカイン生産が可能になります。
化学反応の分析
反応の種類: クロルメカインは、酸化、還元、置換などのさまざまな化学反応を起こします
一般的な試薬と条件: クロルメカインの反応には、塩素、水酸化ナトリウム、その他の一般的な実験室試薬などの試薬がしばしば使用されます。 例えば、塩素は、酸化と還元が同時に起こる不均化反応を起こすことができます .
生成される主な生成物: クロルメカインの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、塩素と水酸化ナトリウムの存在下では、この化合物はさまざまな塩素化誘導体を生成する可能性があります。
科学研究における用途
クロルメカインは、科学研究において幅広い用途があります。 局所麻酔薬としての性質から、麻酔や疼痛管理に使用されています。さらに、この化合物は、薬物動態研究や、化学反応を正確に制御する必要があるその他の研究分野においても価値があります。
生物学と医学において、クロルメカインは、その潜在的な治療効果と、さまざまな生化学的経路における役割について研究されています。そのユニークな特性は、新しい治療法や医学的用途を探求する研究者にとって汎用性の高いツールとなっています。
科学的研究の応用
Clormecaine has a wide range of applications in scientific research. It is used in anesthesia and pain management due to its local anesthetic properties. Additionally, the compound is valuable in pharmacokinetics studies and other research areas that require precise control of chemical reactions.
In biology and medicine, this compound is studied for its potential therapeutic effects and its role in various biochemical pathways. Its unique properties make it a versatile tool for researchers exploring new treatments and medical applications.
作用機序
クロルメカインの作用機序には、特定の分子標的および経路との相互作用が関与しています。局所麻酔薬として、神経細胞のナトリウムチャネルをブロックすることで働き、痛みのシグナル伝達を阻害します。 この作用は他の局所麻酔薬に似ていますが、クロルメカインのユニークな構造は、特定の用途において独自の利点を提供する可能性があります .
類似化合物との比較
類似化合物: クロルメカインは、リドカイン、ブピバカイン、クロルプロマジンなどの他の局所麻酔薬と比較することができます。 これらの化合物は、同様の作用機序を共有していますが、化学構造と特定の用途が異なります .
独自性: クロルメカインを他の局所麻酔薬と区別するものは、そのユニークな化学構造です。この構造は、効力、作用時間、副作用プロファイルに関して特定の利点を提供する可能性があります。研究者はこれらの違いをさらに調査することで、この化合物の可能性をより深く理解し、さまざまな分野における使用を最適化しようとしています。
特性
IUPAC Name |
2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDZNGISRKXXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161003 | |
| Record name | Clormecaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13930-34-2 | |
| Record name | Clormecaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13930-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clormecaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013930342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clormecaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clormecaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORMECAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR5R8BAX26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



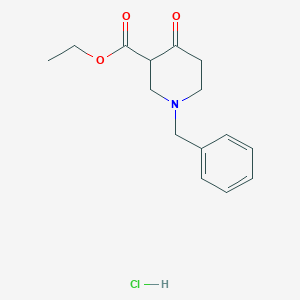
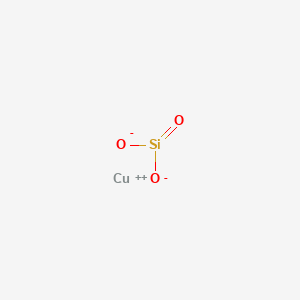
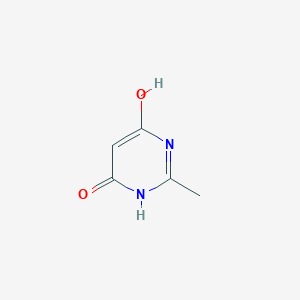
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
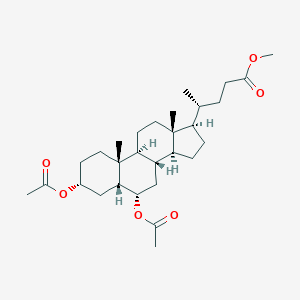
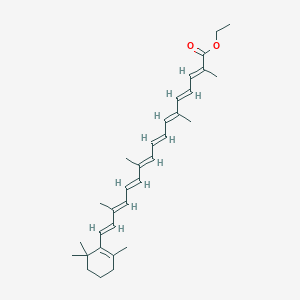
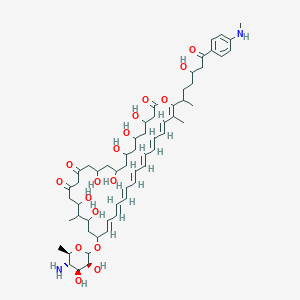
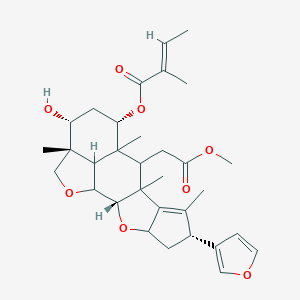
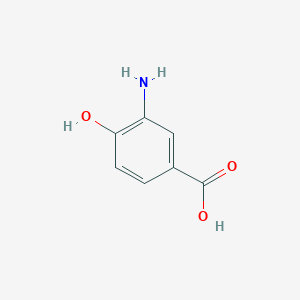
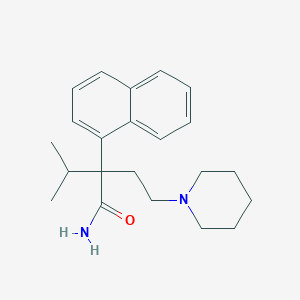
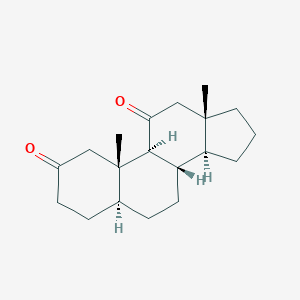
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
![8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl (2E)-2-methylbut-2-enoate](/img/structure/B75805.png)
